YM-264
Overview
Description
YM-264 is a selective, potent, and orally active antagonist of platelet-activating factor (PAF). It has a pKi value of 8.85 for rabbit platelet membranes . This compound is known for its ability to inhibit platelet aggregation induced by platelet-activating factor in humans, rabbits, and guinea pigs . The compound has been studied for its potential therapeutic applications in treating conditions such as asthma and thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of YM-264 involves the preparation of 2-(3-pyridyl)thiazolidine-4-carboxamide derivatives. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the purity and potency of the compound .
Chemical Reactions Analysis
Types of Reactions: YM-264 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
YM-264 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study platelet-activating factor receptor interactions and signaling pathways.
Biology: Investigated for its effects on platelet aggregation and airway hyperresponsiveness in animal models.
Medicine: Potential therapeutic applications in treating asthma, thrombosis, and other cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting platelet-activating factor receptors.
Mechanism of Action
YM-264 exerts its effects by selectively antagonizing the platelet-activating factor receptor. This inhibition prevents the binding of platelet-activating factor to its receptor, thereby blocking the downstream signaling pathways that lead to platelet aggregation and airway hyperresponsiveness . The molecular targets involved include the platelet-activating factor receptor and associated signaling proteins .
Comparison with Similar Compounds
YM-254890: Another platelet-activating factor receptor antagonist with similar properties.
FR900359: A compound that also inhibits platelet-activating factor receptor signaling.
Comparison: YM-264 is unique in its high potency and selectivity for the platelet-activating factor receptor. Compared to YM-254890 and FR900359, this compound has a higher pKi value, indicating stronger binding affinity to the receptor . Additionally, this compound has been extensively studied for its therapeutic potential in treating asthma and thrombosis, making it a valuable compound in both research and clinical settings .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4OS.C4H4O4/c1-24(2,20-8-4-3-5-9-20)10-12-27-13-15-28(16-14-27)23(29)21-18-30-22(26-21)19-7-6-11-25-17-19;5-3(6)1-2-4(7)8/h3-9,11,17,21-22,26H,10,12-16,18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPPBLYOJCIZRW-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131888-54-5 | |
Record name | YM 264 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131888545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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